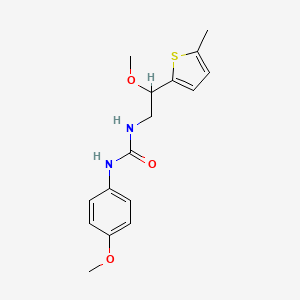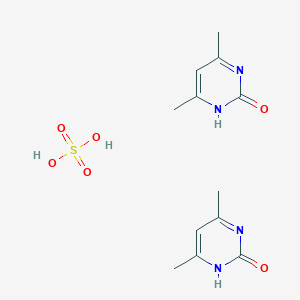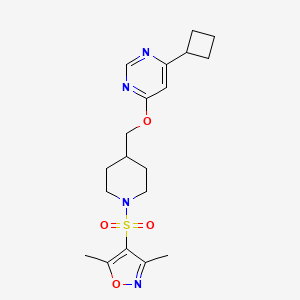
4-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, also known as PTTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Antimicrobial Applications
A study by Bikobo et al. (2017) synthesized a series of thiazole derivatives, including compounds similar to 4-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, which exhibited significant antimicrobial activity against various bacterial and fungal strains. Some compounds showed higher potency than reference drugs, especially against Gram-positive bacterial strains, highlighting their potential as antimicrobial agents (Bikobo et al., 2017).
Anticancer Evaluation
Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing that some derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines. These results suggest a promising avenue for developing new anticancer drugs (Ravinaik et al., 2021).
Fluorescence Characteristics
Zhang et al. (2017) synthesized fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles. These compounds demonstrated excellent photophysical properties, including large Stokes shift and solid-state fluorescence, indicating their utility in fluorescence applications (Zhang et al., 2017).
Material Science and Polymer Synthesis
Yokozawa et al. (2002) reported the synthesis of well-defined aromatic polyamides, including a block copolymer containing aramide with low polydispersity, using a method that could potentially involve compounds similar to this compound. This work underscores the compound's relevance in material science, especially in the synthesis of advanced polymeric materials (Yokozawa et al., 2002).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit kynurenine 3-hydroxylase , an enzyme involved in the kynurenine pathway of tryptophan degradation .
Mode of Action
It has been suggested that similar compounds might induce apoptosis in cancer cells .
Biochemical Pathways
N-(4-phenylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide may affect the kynurenine pathway . This pathway is involved in the metabolism of tryptophan, an essential amino acid. Disruptions in this pathway have been linked to several diseases, including cancer and neurodegenerative disorders .
Result of Action
Similar compounds have shown anti-proliferative activities in vitro . These compounds have demonstrated excellent inhibitions on various cell lines, suggesting that they might induce apoptosis in cancer cells .
Propriétés
IUPAC Name |
4-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS/c25-21(19-13-11-17(12-14-19)16-7-3-1-4-8-16)24-22-23-20(15-26-22)18-9-5-2-6-10-18/h1-15H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBONNQHFASQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2728748.png)
![3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide dihydrochloride](/img/structure/B2728749.png)

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2728751.png)
![N-(3-chloro-4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2728752.png)

![2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline](/img/structure/B2728756.png)
![Methyl 2-[9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2728757.png)




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2728767.png)
![2-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2728768.png)